molecular formula C21H20N4O3S B3313046 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide CAS No. 946342-21-8

2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B3313046
CAS No.: 946342-21-8
M. Wt: 408.5 g/mol
InChI Key: CTBGJSYLPJDLPN-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazin core fused with a furan-2-yl substituent at position 7 and a methyl group at position 2.

Properties

IUPAC Name

2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13(2)25(15-8-5-4-6-9-15)17(26)12-24-21(27)19-20(29-14(3)22-19)18(23-24)16-10-7-11-28-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBGJSYLPJDLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a complex structure characterized by:

  • Thiazolo[4,5-d]pyridazine core : This moiety is known for various biological activities.
  • Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Isopropyl and phenyl groups : These substituents may enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The following table summarizes some key biological activities associated with related compounds:

Compound TypeStructural FeaturesBiological Activity
Thiadiazole DerivativesThiadiazole ringAnticancer activity against various cell lines
FurocoumarinsFuran ringAntimicrobial properties
Thiazole DerivativesThiazole ringAntitumor activity

The unique combination of structural elements in This compound suggests enhanced biological activity compared to simpler analogs.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets such as enzymes and receptors. The presence of the furan and thiazole rings allows for multiple interactions that may disrupt specific biological pathways. For example, similar compounds have been shown to inhibit viral proteases, which are crucial in the life cycle of viruses like SARS-CoV-2 .

Case Studies and Research Findings

  • Antiviral Activity : A study on related thiazolo-pyridazine derivatives demonstrated significant inhibitory effects against SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range. These findings suggest potential antiviral applications for compounds structurally related to This compound .
  • Anticancer Properties : Another study explored the anticancer properties of thiazole derivatives, showing promising results against various cancer cell lines. Compounds with similar frameworks exhibited cytotoxic effects leading to apoptosis in cancer cells, indicating potential therapeutic applications in oncology.
  • SAR Studies : Structure–activity relationship studies have revealed that modifications on the furan ring and substituents on the thiazole can significantly alter biological potency. For instance, replacing certain functional groups led to enhanced interactions with target proteins, improving inhibitory efficacy against specific enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on core modifications, substituent effects, and analytical data.

Structural Analogues and Core Variations

  • Pyrimido[4,5-d][1,3]oxazin Derivatives (e.g., Compounds 16c, 16d, 16a):
    These compounds share a pyrimido[4,5-d][1,3]oxazin core but differ in substituents. For instance:

    • 16c : Propyl group at position 4; HPLC purity 99.34%, retention time 9.37 min.
    • 16d : Isopropyl group at position 4; HPLC purity 97.05%, retention time 11.98 min.
    • 16a : Methyl group at position 4; LC-MS m/z 576.3 (M+H)+.
      Key Insight: Alkyl substituents (propyl/isopropyl) increase retention time and slightly reduce purity compared to methyl groups .
  • Thiazolo[4,5-d]pyridazin vs. Pyrimido[4,5-d][1,3]oxazin Cores :
    The thiazolo[4,5-d]pyridazin core (target compound) is more electron-deficient than pyrimido[4,5-d][1,3]oxazin due to sulfur’s lower electronegativity compared to oxygen. This may alter binding affinity in biological systems or solubility in polar solvents .

Substituent Effects

  • Furan-2-yl Group :
    Present in both the target compound and 3d (a pyridine derivative with furan-2-yl and tetrahydronaphthalen groups). IR data for 3d show a strong C=O stretch at 1,754 cm⁻¹ and CN stretch at 2,216 cm⁻¹, suggesting similar polar interactions for the target compound’s furan moiety .
  • N-Substituted Acetamide Side Chains :
    The target compound’s N-isopropyl-N-phenylacetamide group contrasts with 16a ’s acrylamide side chain. Acrylamide derivatives (e.g., 16a ) exhibit higher reactivity due to the α,β-unsaturated carbonyl, whereas the target’s acetamide may confer greater metabolic stability .

Key Research Findings

  • Synthetic Flexibility : Analogues like 15a and 16a were synthesized via trifluoroacetic acid-mediated deprotection, suggesting similar strategies for modifying the target compound’s acetamide group .
  • Solid Forms : Patent data highlight the importance of crystallinity in pyrimido[4,5-d][1,3]oxazin derivatives (e.g., polymorphic forms for bioavailability), a consideration for the target compound’s formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide
Reactant of Route 2
2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide

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